2-(2-Aminoethoxy)-3,5-dichloropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminoethoxy)-3,5-dichloropyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of an aminoethoxy group attached to the second carbon of the pyridine ring, and two chlorine atoms attached to the third and fifth carbons
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethoxy)-3,5-dichloropyridine typically involves the reaction of 3,5-dichloropyridine with 2-aminoethanol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atoms by the aminoethoxy group. The reaction is typically conducted under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to improve the efficiency of the process. The purification of the final product is usually achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethoxy)-3,5-dichloropyridine can undergo various types of chemical reactions, including:
Oxidation: The aminoethoxy group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the pyridine ring.
Substitution: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the aminoethoxy group.
Reduction: Reduced forms of the pyridine ring or dechlorinated products.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Aminoethoxy)-3,5-dichloropyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a ligand in the study of enzyme-substrate interactions.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethoxy)-3,5-dichloropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethoxy group can form hydrogen bonds with active sites of enzymes, thereby inhibiting or modulating their activity. The chlorine atoms on the pyridine ring can also participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethoxy)ethanol: Similar in structure but lacks the pyridine ring and chlorine atoms.
3,5-Dichloropyridine: Contains the pyridine ring and chlorine atoms but lacks the aminoethoxy group.
2-Aminoethanol: Contains the aminoethoxy group but lacks the pyridine ring and chlorine atoms.
Uniqueness
2-(2-Aminoethoxy)-3,5-dichloropyridine is unique due to the combination of the aminoethoxy group and the dichloropyridine structure. This unique combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C7H8Cl2N2O |
---|---|
Molecular Weight |
207.05 g/mol |
IUPAC Name |
2-(3,5-dichloropyridin-2-yl)oxyethanamine |
InChI |
InChI=1S/C7H8Cl2N2O/c8-5-3-6(9)7(11-4-5)12-2-1-10/h3-4H,1-2,10H2 |
InChI Key |
ZYYJUJGQHIDEOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)OCCN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.